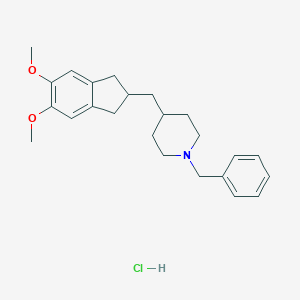

Deoxy Donepezil Hydrochloride

概要

説明

Deoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is designed to enhance cognitive function by increasing the concentration of acetylcholine in the brain, thereby improving synaptic transmission. This compound is a modified version of Donepezil, with specific structural changes aimed at improving its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Donepezil Hydrochloride typically involves several key steps:

Formation of the Piperidine Nucleus: The initial step involves the formation of the piperidine nucleus, which is a core component of the Donepezil structure.

Introduction of the Indanone Moiety: The indanone moiety is introduced through a series of condensation reactions.

Reduction and Benzylation: The compound undergoes reduction using a palladium-carbon catalyst in the presence of acetic acid in methanol, followed by catalytic hydrogenation and benzylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow synthesis methods, which are more efficient and environmentally friendly. These methods involve the use of heterogeneous catalysis and hydrogenation processes, with water being the sole byproduct .

化学反応の分析

Types of Reactions: Deoxy Donepezil Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chloramine-T in acidic medium.

Reduction: Palladium-carbon catalyst, acetic acid, methanol.

Substitution: Various reagents depending on the functional groups being introduced.

Major Products: The major products formed from these reactions include intermediates that are further processed to yield this compound.

科学的研究の応用

Deoxy Donepezil Hydrochloride has a wide range of scientific research applications:

作用機序

Deoxy Donepezil Hydrochloride exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition results in increased concentrations of acetylcholine in the synaptic cleft, enhancing cholinergic transmission in the central nervous system. The compound binds reversibly and noncompetitively to the enzyme, preventing the breakdown of acetylcholine and thereby improving cognitive function .

類似化合物との比較

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Galantamine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

Rivastigmine: A cholinesterase inhibitor used in the treatment of mild to moderate dementia.

Comparison: Deoxy Donepezil Hydrochloride is unique due to its structural modifications, which aim to improve its pharmacokinetic properties and reduce side effects. Compared to Donepezil, it may offer better bioavailability and a longer half-life, making it a potentially more effective treatment option .

生物活性

Deoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

This compound (C24H32ClNO2) maintains the core structure of Donepezil but lacks a specific functional group that may influence its pharmacological properties. The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the availability of ACh, thereby enhancing cholinergic neurotransmission, which is often impaired in Alzheimer’s patients .

Cholinesterase Inhibition

Research indicates that this compound exhibits potent inhibitory effects on both human AChE and butyrylcholinesterase (BuChE). In comparative studies, various derivatives of Donepezil have shown varying degrees of inhibition:

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Donepezil | 0.4 | 8.13 |

| Compound 5 (Derivative) | 0.8 | TBD |

These values suggest that while traditional Donepezil is effective, modifications such as those seen in Deoxy Donepezil may enhance or alter its efficacy against cholinesterases .

Neuroprotective Effects

In addition to cholinesterase inhibition, this compound has been studied for its neuroprotective properties. Studies have indicated that certain derivatives exhibit significant neuroprotection against oxidative stress-induced neuronal damage. For instance, compounds derived from Donepezil have demonstrated the ability to reduce amyloid-beta (Aβ) aggregation and protect against hydrogen peroxide-induced cytotoxicity .

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy of Donepezil and its derivatives in Alzheimer’s disease management:

- Phase 3 Clinical Trials : A multicenter study involving 763 patients demonstrated that donepezil treatment significantly improved cognitive function over a 144-week period. The study highlighted that patients receiving higher doses experienced sustained cognitive benefits compared to placebo groups .

- Case Study : A report on a severely demented patient treated with donepezil indicated improvements in cognitive and functional abilities, suggesting that similar derivatives like Deoxy Donepezil could yield comparable outcomes .

Safety Profile and Adverse Effects

The safety profile of this compound appears consistent with that of its parent compound. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea, which are generally mild and transient. Long-term studies have shown that serious adverse events are rare but can include cardiovascular issues such as bradycardia .

特性

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOSEOQZAOZSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647785 | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034439-57-0 | |

| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。